molecular formula C15H20BClO2 B13523179 2-[2-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13523179
M. Wt: 278.6 g/mol
InChI Key: YLQVKQUPCWFSFO-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a cyclopropyl group attached to a chlorophenyl ring, along with a dioxaborolane moiety. The combination of these functional groups imparts distinct chemical properties, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired product quality. The reaction conditions are carefully controlled to minimize by-products and ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Protodeboronation: The dioxaborolane moiety can undergo protodeboronation, where the boron group is replaced by a hydrogen atom.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), toluene, or ethanol.

    Acids: Hydrochloric acid or acetic acid for protodeboronation.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Hydrocarbons: Resulting from protodeboronation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The dioxaborolane moiety facilitates the transfer of the boron group to the palladium catalyst, enabling the formation of new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a cyclopropyl group and a dioxaborolane moiety. This structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C15H20BClO2

Molecular Weight

278.6 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-5-7-11(17)8-6-10/h5-8,12-13H,9H2,1-4H3

InChI Key

YLQVKQUPCWFSFO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)Cl

Origin of Product

United States

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